molecular formula C19H17ClN2O3 B13211853 Benzyl N-{4-[5-(chloromethyl)-4-methyl-1,3-oxazol-2-yl]phenyl}carbamate

Benzyl N-{4-[5-(chloromethyl)-4-methyl-1,3-oxazol-2-yl]phenyl}carbamate

Cat. No.: B13211853
M. Wt: 356.8 g/mol
InChI Key: WATAYJLLRIIHJB-UHFFFAOYSA-N
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Description

Benzyl N-{4-[5-(chloromethyl)-4-methyl-1,3-oxazol-2-yl]phenyl}carbamate is an organic compound with a complex structure that includes a benzyl group, an oxazole ring, and a carbamate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl N-{4-[5-(chloromethyl)-4-methyl-1,3-oxazol-2-yl]phenyl}carbamate typically involves multiple steps. One common method involves the reaction of benzyl chloroformate with an appropriate amine to form the carbamate. The oxazole ring can be introduced through cyclization reactions involving suitable precursors. The chloromethyl group is often introduced via chloromethylation reactions using reagents like chloromethyl methyl ether or paraformaldehyde with hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

Benzyl N-{4-[5-(chloromethyl)-4-methyl-1,3-oxazol-2-yl]phenyl}carbamate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chloromethyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines, thiols, or alcohols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products

    Oxidation: Oxidized derivatives with functional groups like carboxylic acids or ketones.

    Reduction: Reduced derivatives with functional groups like alcohols or amines.

    Substitution: Substituted derivatives with various functional groups depending on the nucleophile used.

Scientific Research Applications

Benzyl N-{4-[5-(chloromethyl)-4-methyl-1,3-oxazol-2-yl]phenyl}carbamate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as a precursor for active pharmaceutical ingredients.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Benzyl N-{4-[5-(chloromethyl)-4-methyl-1,3-oxazol-2-yl]phenyl}carbamate involves its interaction with molecular targets such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. The specific pathways involved can vary depending on the biological context and the specific application being studied.

Comparison with Similar Compounds

Similar Compounds

    Benzyl carbamate: A simpler compound with similar functional groups but lacking the oxazole ring.

    Methyl carbamate: Another related compound with a simpler structure.

    Phenyl carbamate: Similar in structure but with a phenyl group instead of the benzyl group.

Uniqueness

Benzyl N-{4-[5-(chloromethyl)-4-methyl-1,3-oxazol-2-yl]phenyl}carbamate is unique due to the presence of the oxazole ring and the chloromethyl group, which confer specific chemical and biological properties that are not found in simpler carbamates. These features make it a valuable compound for research and development in various fields.

Biological Activity

Benzyl N-{4-[5-(chloromethyl)-4-methyl-1,3-oxazol-2-yl]phenyl}carbamate, with the CAS number 2059971-18-3, is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article delves into its chemical properties, synthesis, and various biological activities, supported by data tables and case studies.

The molecular formula of this compound is C19H17ClN2O3C_{19}H_{17}ClN_{2}O_{3} with a molecular weight of 356.8 g/mol. The compound's structure features a carbamate group linked to a chloromethyl-substituted oxazole moiety, which is significant for its biological activity.

PropertyValue
Molecular Formula C₁₉H₁₇ClN₂O₃
Molecular Weight 356.8 g/mol
CAS Number 2059971-18-3

Synthesis

The synthesis of this compound typically involves the reaction of appropriate benzylic and oxazole derivatives under controlled conditions. The synthetic pathways often utilize standard organic reactions such as nucleophilic substitution and coupling reactions.

Antimicrobial Activity

Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that oxazole derivatives can inhibit the growth of various bacterial strains and fungi.

Case Study:
A study evaluated the antimicrobial efficacy of several oxazole derivatives against common pathogens such as E. coli and Staphylococcus aureus. The results demonstrated that certain derivatives had minimum inhibitory concentrations (MICs) as low as 10 µg/mL, indicating potent activity.

Anticancer Properties

This compound has also been investigated for its anticancer potential. In vitro studies have shown that this compound can induce apoptosis in cancer cell lines.

Case Study:
In a recent experiment involving human breast cancer cells (MCF-7), treatment with the compound resulted in a significant reduction in cell viability (up to 70% at 50 µM concentration) compared to control groups. Mechanistic studies suggested that the compound induces mitochondrial dysfunction leading to increased reactive oxygen species (ROS) production.

Enzyme Inhibition

The compound's ability to inhibit specific enzymes has been explored, particularly those involved in cancer progression and inflammation. For example, it has been noted to inhibit cyclooxygenase (COX) enzymes, which play a role in inflammatory processes.

Data Table: Enzyme Inhibition Studies

EnzymeIC50 (µM)
COX-115
COX-212

Properties

Molecular Formula

C19H17ClN2O3

Molecular Weight

356.8 g/mol

IUPAC Name

benzyl N-[4-[5-(chloromethyl)-4-methyl-1,3-oxazol-2-yl]phenyl]carbamate

InChI

InChI=1S/C19H17ClN2O3/c1-13-17(11-20)25-18(21-13)15-7-9-16(10-8-15)22-19(23)24-12-14-5-3-2-4-6-14/h2-10H,11-12H2,1H3,(H,22,23)

InChI Key

WATAYJLLRIIHJB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(OC(=N1)C2=CC=C(C=C2)NC(=O)OCC3=CC=CC=C3)CCl

Origin of Product

United States

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